molecular formula C20H20N4O2S B2671427 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1797285-53-0

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2671427
CAS RN: 1797285-53-0
M. Wt: 380.47
InChI Key: MEJMDWJYJXAHKS-UHFFFAOYSA-N
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Description

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a tetrahydro-pyran-based compound that has been synthesized using a specific method.

Scientific Research Applications

Metal Extraction and Catalysis

Tridentate pincer ligands derived from various isomeric series of pyridine-dicarboxylic acids have been explored for their metal extraction properties and catalytic applications . These ligands can selectively bind metal ions and facilitate catalytic reactions. Investigating the interaction of our compound with metal ions could reveal its potential in these areas.

Anticancer Activity

The compound’s structure suggests potential bioactivity. Similar derivatives have been evaluated for their antiproliferative effects against various cancer cell lines . Investigating its cytotoxicity and mechanism of action could shed light on its potential as an anticancer agent.

Immunosuppressive Properties

Another avenue to explore is immunosuppression. N-[(7-pyridin-4-yl-2,3-dihydro-benzofuran-2-yl)methyl]- (4-methyl-1,2,3-thiadiazole-5-yl)-Formamide, a related compound, exhibited highly immunosuppressive activity . Our compound might share similar properties, making it relevant for further investigation.

DNA Cleavage Studies

Some compounds with similar motifs have shown DNA cleavage activity . Exploring whether our compound exhibits similar effects could provide insights into its biological mechanisms.

Anti-Hepatocellular Carcinoma (HCC) Activity

A related compound, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2, exhibited anti-HCC activity in vivo . Investigating our compound’s safety and efficacy against HCC could be valuable.

properties

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c25-19(15-7-10-26-11-8-15)22-16-5-3-14(4-6-16)18-13-27-20(24-18)23-17-2-1-9-21-12-17/h1-6,9,12-13,15H,7-8,10-11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJMDWJYJXAHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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